2,2'-Binaphthyl

Catalog No.
S602122
CAS No.
612-78-2
M.F
C20H14
M. Wt
254.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Binaphthyl

CAS Number

612-78-2

Product Name

2,2'-Binaphthyl

IUPAC Name

2-naphthalen-2-ylnaphthalene

Molecular Formula

C20H14

Molecular Weight

254.3 g/mol

InChI

InChI=1S/C20H14/c1-3-7-17-13-19(11-9-15(17)5-1)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H

InChI Key

MSBVBOUOMVTWKE-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4C=C3

Synonyms

2,2'-binaphthyl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4C=C3

Chiral Scaffolding

2,2'-Binaphthyl possesses a chiral center, meaning its non-superimposable mirror images, known as enantiomers, exhibit different physical and chemical properties. This characteristic makes it a valuable scaffold for constructing chiral ligands . Ligands are molecules that bind to other molecules, and by incorporating a chiral binaphthyl moiety, researchers can design ligands that selectively interact with one specific enantiomer of another molecule. This selectivity is crucial in various areas, including:

  • Asymmetric catalysis: Chiral binaphthyl-based ligands are employed in asymmetric catalysis, enabling the production of specific enantiomers of desired chemicals with high efficiency . This is vital in the pharmaceutical and agrochemical industries, where the specific enantiomer often determines a drug's efficacy and safety or a pesticide's selectivity.
  • Molecular recognition: The unique ability of chiral binaphthyl ligands to distinguish between enantiomers makes them valuable tools in molecular recognition studies. This allows researchers to probe the interactions between different molecules and understand the role of chirality in biological processes and drug-receptor interactions .

Liquid Crystals

2,2'-Binaphthyl derivatives exhibit liquid crystalline behavior, meaning they can exist in a state that combines properties of both liquids and crystals . This property is exploited in various research applications, including:

  • Display technology: Liquid crystals containing binaphthyl moieties are being explored for the development of high-performance displays with improved viewing angles and response times .
  • Sensor technology: The ability of liquid crystals to respond to external stimuli, such as light or electric fields, makes them promising candidates for sensor development. Binaphthyl-based liquid crystals can be designed to detect specific molecules or environmental changes, offering potential applications in various fields, including environmental monitoring and medical diagnostics .

Organic Materials Science

The rigid and well-defined structure of 2,2'-binaphthyl makes it a valuable building block for the synthesis of various functional organic materials. These materials can possess diverse properties depending on the specific substitutions and modifications made to the binaphthyl core. Some potential research areas include:

  • Organic semiconductors: Binaphthyl-based molecules are being investigated for their potential applications in organic electronics due to their ability to conduct electricity .
  • Nonlinear optics: Certain binaphthyl derivatives exhibit nonlinear optical properties, meaning they can interact with light in unique ways. This opens up potential applications in areas such as optical signal processing and photonics .

2,2'-Binaphthyl, also known as β,β'-binaphthyl or 2,2'-binaphthalene, is an organic compound with the molecular formula C20H14C_{20}H_{14} and a molar mass of 254.33 g/mol. It consists of two naphthalene units connected through their 2-positions. This compound exhibits unique properties due to its rigid structure and is a significant building block in organic synthesis and materials science. Its melting point is approximately 187.9 °C, and it has an estimated density of 1.1180 g/cm³ .

, particularly those involving electrophilic aromatic substitution due to the electron-rich nature of its naphthalene rings. It can undergo:

  • Oxidation: Transforming into various derivatives through oxidation reactions.
  • Cross-coupling reactions: Serving as a precursor for synthesizing more complex organic compounds.
  • Diels-Alder reactions: Acting as a diene component in cycloaddition reactions .

Research indicates that 2,2'-binaphthyl and its derivatives possess notable biological activities. They have been studied for their potential as:

  • Antitumor agents: Some derivatives exhibit cytotoxicity against cancer cell lines.
  • Antimicrobial properties: Certain modifications enhance their effectiveness against bacterial strains .

The biological activity often correlates with the stereochemistry of the compounds derived from 2,2'-binaphthyl.

Several methods exist for synthesizing 2,2'-binaphthyl:

  • Condensation Reaction: The most common method involves the condensation of naphthalene under acidic conditions, often using aluminum chloride as a catalyst.
    text
    C10H8 + C10H8 → C20H14 + H2O
  • Electrophilic Aromatic Substitution: This method involves substituting hydrogen atoms on the naphthalene rings with various functional groups to create specific derivatives.
  • Photo

2,2'-Binaphthyl and its derivatives have diverse applications:

  • Chiral Ligands: Widely used in asymmetric synthesis as chiral ligands in catalysis.
  • Organic Electronics: Employed in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their electronic properties.
  • Fluorescent Dyes: Utilized in various fluorescent applications owing to their luminescence properties .

Studies on the interactions of 2,2'-binaphthyl have focused on its role as a ligand in coordination chemistry. It forms complexes with metals that are crucial for catalysis in organic reactions. The stereochemistry of these complexes significantly influences their reactivity and selectivity in asymmetric synthesis.

Several compounds share structural similarities with 2,2'-binaphthyl. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
1,1'-BinaphthylC20H14Exhibits different stereochemical properties
1,2-Bis(naphthalen-1-yl)ethanoneC20H16OContains a ketone group enhancing reactivity
2,6-Dimethyl-1,1'-binaphthylC22H18Increased solubility and altered electronic properties

Uniqueness of 2,2'-Binaphthyl:

  • The unique positioning of the naphthalene rings allows for specific interactions in catalysis and biological activity not found in other similar compounds.
  • Its rigidity contributes to its stability and effectiveness as a chiral ligand compared to other binaphthyl derivatives.

XLogP3

6

Boiling Point

452.0 °C

Melting Point

188.3 °C

UNII

E8Y31U1TX9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

612-78-2

Wikipedia

2,2'-binaphthalene

Dates

Last modified: 08-15-2023

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